molecular formula C6H7NOS B14710726 1-Hydroxy-3-Methylpyridine-2(1h)-Thione CAS No. 24367-34-8

1-Hydroxy-3-Methylpyridine-2(1h)-Thione

Cat. No.: B14710726
CAS No.: 24367-34-8
M. Wt: 141.19 g/mol
InChI Key: YFGDWYKLGMSVNE-UHFFFAOYSA-N
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Description

1-Hydroxy-3-Methylpyridine-2(1h)-Thione is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-Methylpyridine-2(1h)-Thione typically involves the reaction of 3-Hydroxy-2-methylpyridine with sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-Methylpyridine-2(1h)-Thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with different functional groups, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

1-Hydroxy-3-Methylpyridine-2(1h)-Thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-Methylpyridine-2(1h)-Thione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

1-Hydroxy-3-Methylpyridine-2(1h)-Thione can be compared with other similar compounds, such as:

    3-Hydroxy-2-methylpyridine: A related compound with similar structural features but different chemical properties.

    2-Methyl-3-pyridinol: Another similar compound with distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties that differentiate it from other pyridine derivatives.

Properties

CAS No.

24367-34-8

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

1-hydroxy-3-methylpyridine-2-thione

InChI

InChI=1S/C6H7NOS/c1-5-3-2-4-7(8)6(5)9/h2-4,8H,1H3

InChI Key

YFGDWYKLGMSVNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN(C1=S)O

Origin of Product

United States

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